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Acetophenone-thiosemicarbazone

Cat. No.: B10839197
M. Wt: 193.27 g/mol
InChI Key: JMULZUQMMLAALR-XFFZJAGNSA-N
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Description

Acetophenone-thiosemicarbazone (CAS 2302-93-4) is a high-purity research chemical of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This compound is a key member of the thiosemicarbazone class, characterized by the C=N-NH-CS-NH2 moiety, which is known for its ability to chelate metal ions . Its primary research value lies in its potent inhibitory effects on various biological targets. Recent studies highlight its application as a highly effective inhibitor of tyrosinase, a key enzyme in melanin production. In this context, this compound has demonstrated potent activity, with an IC50 value of 1.5 µM, making it a significantly more potent inhibitor than kojic acid, a standard reference compound . The compound's mechanism of action in this application is attributed to the sulfur atom of its thiourea moiety interacting with the copper ions within the enzyme's active site . Beyond enzyme inhibition, this chemical has been investigated for its anticancer properties. Research on p-substituted Acetophenone thiosemicarbazone derivatives has shown their capacity to induce cell death in K562 leukemia cells by promoting the loss of mitochondrial membrane potential and depleting cellular thiol content, triggering apoptotic and necrotic pathways . Additional research applications include studies on its anti-trypanosomal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease , as well as its potential as an inhibitor of other enzymes like acetylcholinesterase and α-glucosidase . This product is intended for research purposes only in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3S B10839197 Acetophenone-thiosemicarbazone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

[(Z)-1-phenylethylideneamino]thiourea

InChI

InChI=1S/C9H11N3S/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7-

InChI Key

JMULZUQMMLAALR-XFFZJAGNSA-N

Isomeric SMILES

C/C(=N/NC(=S)N)/C1=CC=CC=C1

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Acetophenone Thiosemicarbazones

Established Synthetic Pathways for Acetophenone (B1666503) Thiosemicarbazone

The foundational structure of acetophenone thiosemicarbazone is typically accessed through a direct and efficient one-pot synthesis. This involves the reaction of a ketone with a thiosemicarbazide (B42300), leading to the formation of a C=N (imine) bond characteristic of thiosemicarbazones.

Condensation Reactions with Thiosemicarbazide

The most common and established method for synthesizing acetophenone thiosemicarbazone is the condensation reaction between acetophenone and thiosemicarbazide. asianpubs.orgfarmaciajournal.com This reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), often with the addition of a catalytic amount of acid to facilitate the reaction. asianpubs.orgfarmaciajournal.com The mixture is usually heated under reflux for a period ranging from half an hour to several hours. asianpubs.orgfarmaciajournal.com The general reaction scheme involves the nucleophilic attack of the primary amine of thiosemicarbazide on the carbonyl carbon of acetophenone, followed by dehydration to yield the final thiosemicarbazone product. The formation of the product is often confirmed by the disappearance of the carbonyl group's characteristic signal in spectroscopic analyses. jetir.org

Different catalysts and reaction conditions have been explored to optimize this synthesis. For instance, p-toluenesulfonic acid has been used as a catalyst in ethanol, with the reaction mixture refluxed for approximately 8 hours. mdpi.com Another approach involves using glacial acetic acid as a catalyst in ethanol with a shorter reflux time. asianpubs.org Microwave-assisted synthesis has also been employed as a more rapid and efficient method, significantly reducing reaction times to mere minutes. scispace.com

Derivatization from Substituted Acetophenones

A versatile strategy for creating a library of acetophenone thiosemicarbazone derivatives involves starting with variously substituted acetophenones. ijrps.com This approach allows for the introduction of a wide range of functional groups onto the phenyl ring of the acetophenone moiety, thereby systematically altering the electronic and steric properties of the resulting thiosemicarbazone.

The general synthetic procedure remains a condensation reaction with thiosemicarbazide, analogous to the synthesis of the parent acetophenone thiosemicarbazone. ijrps.commdpi.com For example, halogenated thiosemicarbazones have been synthesized by condensing halo-substituted acetophenones with thiosemicarbazide. japsonline.com Similarly, derivatives with substituents such as methoxy (B1213986), amino, and hydroxy groups have been prepared from the corresponding substituted acetophenones. mdpi.com This method provides a straightforward route to a diverse array of compounds for structure-activity relationship studies.

Synthesis of Substituted Acetophenone Thiosemicarbazone Derivatives

The synthesis of substituted acetophenone thiosemicarbazone derivatives is a key area of research, as the nature and position of substituents on the aromatic ring can profoundly influence the molecule's biological activity and chemical properties.

Preparation of Para-Substituted Analogs

The synthesis of para-substituted acetophenone thiosemicarbazones is well-documented, with a variety of functional groups being introduced at the C4 position of the phenyl ring. These analogs are typically prepared by reacting a para-substituted acetophenone with a thiosemicarbazide. nih.gov For instance, derivatives with para-substituents such as fluoro, chloro, methyl, and nitro groups have been successfully synthesized. nih.gov

One study detailed the synthesis of a series of p-substituted acetophenone derivatives by reacting the appropriately substituted acetophenone with N(4)-benzyl-thiosemicarbazide. nih.gov The reaction conditions often involve refluxing in an alcoholic solvent. farmaciajournal.com The resulting para-substituted compounds have been shown to exhibit different electronic properties, which can be correlated with their biological activities. researchgate.net

Table 1: Examples of Synthesized Para-Substituted Acetophenone Thiosemicarbazones

Substituent (Para-position)Starting AcetophenoneReference
Bromine4-Bromoacetophenone farmaciajournal.com
Chlorine4-Chloroacetophenone nih.gov
Fluorine4-Fluoroacetophenone nih.gov
Methyl4-Methylacetophenone nih.gov
Nitro4-Nitroacetophenone nih.gov

Synthesis of Ortho- and Meta-Substituted Analogs

The synthesis of ortho- and meta-substituted acetophenone thiosemicarbazones follows a similar condensation pathway as their para-isomers. mdpi.com The appropriate ortho- or meta-substituted acetophenone is reacted with thiosemicarbazide, typically under acidic catalysis in an alcoholic solvent. mdpi.com For example, ortho-methoxy, ortho-amino, and ortho-hydroxy derivatives have been synthesized and characterized. mdpi.com

Research has indicated that the position of the substituent (ortho, meta, or para) can significantly impact the properties of the thiosemicarbazone. mdpi.comresearchgate.net For instance, para-substituted analogs have been reported to have a higher affinity for certain enzymes compared to their ortho- and meta-counterparts. mdpi.comresearchgate.net The synthesis of these isomers is crucial for a comprehensive understanding of structure-activity relationships.

Table 2: Examples of Synthesized Ortho- and Meta-Substituted Acetophenone Thiosemicarbazones

Substituent and PositionStarting AcetophenoneReference
2-Methoxy (ortho)2'-Methoxyacetophenone mdpi.com
2-Amino (ortho)2'-Aminoacetophenone mdpi.com
2-Hydroxy (ortho)2'-Hydroxyacetophenone farmaciajournal.com
3-Nitro (meta)3-Nitroacetophenone mdpi.com

Approaches to Geometrical Isomerism in Thiosemicarbazone Synthesis

Geometrical isomerism around the C=N double bond is an important structural feature of thiosemicarbazones, leading to the possibility of E (trans) and Z (cis) isomers. mdpi.comwisdomlib.org The relative stability and proportion of these isomers can be influenced by steric and electronic factors, as well as the solvent used. wisdomlib.orgscirp.org

Most synthesized acetophenone thiosemicarbazones are obtained as single E-isomers. mdpi.com However, certain ortho-substituted derivatives, such as those with methoxy, amino, and hydroxy groups, have been found to exist as a mixture of E and Z isomers. mdpi.com The major isomer is typically the E-isomer, which is considered more stable. mdpi.com The configuration of these isomers is often determined using NMR spectroscopy, where the chemical shift of the N2H proton can distinguish between the E and Z forms. mdpi.com For instance, in E-isomers of aryl alkyl ketone thiosemicarbazones, the N2H proton signal appears in a specific downfield region. mdpi.com Two-dimensional NMR techniques like NOESY can further confirm the geometry by observing through-space interactions between protons. mdpi.com While acetophenone derivatives predominantly exist in the more stable anti (E) configuration, derivatives from other ketones like propiophenone (B1677668) have shown the presence of both cis and trans isomers in solution. wjpr.net

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Molecular Confirmation and Functional Group Analysis

Vibrational spectroscopy, encompassing FTIR and Laser-Raman techniques, is fundamental in identifying the characteristic functional groups present in Acetophenone-thiosemicarbazone, thereby confirming its synthesis and structural integrity.

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The formation of this compound from its parent acetophenone (B1666503) is confirmed by the disappearance of the strong carbonyl (>C=O) absorption band, typically seen between 1650-1780 cm⁻¹ in the starting material, and the appearance of new, characteristic bands. jetir.org

Key vibrational frequencies observed in the FTIR spectrum of this compound include the N-H stretching of the amino group (-NH₂), the imine N-H stretch, the azomethine (>C=N) group, and the thiocarbonyl (>C=S) group. The presence of bands in the 3400-3350 cm⁻¹ and 3320-2800 cm⁻¹ regions are assigned to the –NH₂ and –NH stretching vibrations, respectively. jetir.org The C=S stretching vibration typically appears in the 1200-1045 cm⁻¹ range. jetir.org The stretching vibration for the C=N group is also a key indicator of thiosemicarbazone formation.

Table 1: Key FTIR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (-NH₂) Stretching 3400 - 3350 jetir.org
Imine (-NH-) Stretching 3320 - 2800 jetir.org
Azomethine (>C=N) Stretching ~1540

Laser-Raman spectroscopy provides complementary information to FTIR analysis. It measures the inelastic scattering of monochromatic light, which is particularly useful for detecting non-polar bonds and symmetric vibrations. The analysis of the Laser-Raman spectrum of this compound helps to further confirm the presence of key structural features identified by FTIR. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms in this compound can be determined.

The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different types of protons in the molecule. The formation of the thiosemicarbazone is unequivocally confirmed by the appearance of signals for the amine (-NH₂) and imine (-NH-) protons. jetir.org In DMSO-d₆, the solvent commonly used for analysis, the -NH₂ protons often appear as a broad singlet around δ 2.85 ppm, while the -NH- proton appears as a sharp singlet at a more downfield position, such as δ 10.82 ppm. jetir.org

The spectrum also features a singlet for the methyl (CH₃) protons, typically observed around δ 2.19-2.32 ppm. mdpi.com The aromatic protons of the phenyl ring appear as a multiplet in the δ 7.26-7.88 ppm range. nih.gov It is important to note that thiosemicarbazones can exist as E and Z isomers, which can be distinguished by the chemical shift of the N²H proton (C=N–NH –). For E-isomers of aryl alkyl ketone thiosemicarbazones, this signal typically appears in the δ 10.2–10.6 ppm range. mdpi.comnih.gov

Table 2: Typical ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Proton Type Chemical Shift (δ, ppm) Multiplicity
-NH (Imine) ~10.03 - 10.36 mdpi.com Singlet
-NH₂ (Amine) ~7.77 - 8.13 mdpi.com Broad Singlet
Ar-H (Aromatic) ~6.71 - 7.72 mdpi.com Multiplet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The most characteristic signals in the spectrum of this compound are those of the thiocarbonyl (C=S) and azomethine (C=N) carbons. The C=S carbon typically resonates significantly downfield, often around δ 178.3-179.4 ppm. mdpi.comnih.gov The C=N carbon signal appears in the range of δ 143.3-148.6 ppm. mdpi.comnih.gov Other signals correspond to the methyl carbon (around δ 13.7-14.7 ppm) and the aromatic carbons of the phenyl ring (typically between δ 113 and 140 ppm). mdpi.comnih.gov

Table 3: Typical ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon Type Chemical Shift (δ, ppm)
C=S (Thiocarbonyl) ~179.40 mdpi.com
C=N (Azomethine) ~148.65 mdpi.com
Aromatic Carbons ~113.80 - 139.58 mdpi.com

Mass Spectrometry for Structural and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which provides further structural confirmation. Gas chromatography-mass spectrometry (GC-MS) analysis of this compound reveals a characteristic fragmentation behavior. scirp.orgscirp.org

A notable feature in the mass spectra of these compounds is the frequent absence of the molecular ion peak (M⁺). scirp.org This is often due to the facile loss of small, stable neutral molecules upon ionization. A very common initial fragmentation step for this compound is the loss of an ammonia (B1221849) molecule (NH₃), which has a low energy requirement. scirp.orgscirp.org Other observed fragmentations include the loss of S=C=NH. scirp.orgscirp.org The fragmentation pathways can be complex and may involve unusual routes such as homolytic ruptures of even-electron ions. scirp.org

Table 4: Relevant Mass Spectrometric Data for this compound (MW: 193 amu)

m/z (mass-to-charge ratio) Relative Abundance (%) Proposed Fragment Identity/Loss
176 Low/Absent [M-NH₃]⁺
134 Significant [M-S=C=NH]⁺ or subsequent fragmentation
118 Significant C₆H₅CH₃CN⁺
104 Significant Phenylacetylene radical cation

Gas Chromatography-Mass Spectrometry (GC-MS) for Fragmentation Pathway Investigation

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound and its substituted analogues reveals complex thermal behavior and distinct fragmentation routes. scirp.orgscirp.org Studies show that under GC injection conditions, these compounds can undergo dissociation and, in some cases, form higher molecular weight compounds at longer retention times. scirp.orgscirp.org

A key observation in the mass spectra of Acetophenone-thiosemicarbazones is the frequent absence of the molecular ion peak. scirp.orgscirp.org This is often attributed to the facile loss of small, stable neutral molecules. For the parent this compound, the loss of ammonia is a low-energy process, which prevents the observation of the molecular ion. scirp.org The fragmentation pathways often involve alpha-cleavage, inductive cleavage, hydrogen rearrangement, and, unusually, homolytic ruptures of even-electron ions. scirp.orgscirp.org Theoretical calculations using Density Functional Theory (DFT) have been employed to support the feasibility of these observed fragmentation mechanisms. scirp.orgscirp.org

The fragmentation patterns are influenced by substituents on the acetophenone ring. For instance, the mass spectrum of the 4-chloroacetophenone derivative shows an ion corresponding to the loss of S=C=NH from the molecular ion. scirp.orgscirp.org Similarly, the 4-nitroacetophenone derivative exhibits a base peak resulting from the loss of the nitro group. scirp.org

Table 1: Key Mass Spectrometric Fragments for this compound (I) and a Substituted Analogue (III)

CompoundKey m/z Values (Relative Abundance, %)Notes
This compound (I)176 (47.0); 118 (52.2); 103 (18.7); 77 (100.0)The ion at m/z 77 corresponds to the phenyl cation, which is the base peak. The molecular ion is not observed. researchgate.net
4-Nitrothis compound (III)221 (52.6); 179 (8.5); 163 (66.0); 117 (100.0); 76 (61.6)The ion at m/z 117, the base peak, is due to the loss of the nitro group from a larger fragment. scirp.orgresearchgate.net

High-Resolution Mass Spectrometry Techniques (e.g., HRESIMS)

High-Resolution Mass Spectrometry (HRMS), particularly using techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is a critical tool for the unambiguous confirmation of the molecular formula of this compound and its derivatives. nih.govwisdomlib.org This method provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the determination of elemental compositions with a high degree of confidence. wisdomlib.org

In studies involving newly synthesized libraries of substituted Acetophenone-thiosemicarbazones, HRESIMS is routinely used for structural verification. nih.gov The spectra are typically acquired in positive electrospray ionization (ESI+) mode. nih.gov The precise mass data obtained from HRESIMS helps to distinguish between compounds with the same nominal mass but different elemental formulas, which is essential for confirming the identity of the target molecule and ensuring its purity. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic transitions within the this compound molecule. acs.orgphyschemres.org The UV-Vis spectrum is characteristic of compounds with conjugated systems and multiple chromophores. researchgate.net The absorption bands observed in the spectrum correspond to electronic transitions, such as π → π* and n → π*, within the molecule.

The spectrum of thiosemicarbazone derivatives typically shows intense absorption bands in the UV region. researchgate.net For instance, computational studies on the related acetone (B3395972) thiosemicarbazone predicted two significant excitations at 355 nm and 278 nm, attributed to charge transfer and local excitations, respectively. researchgate.net Experimental studies on this compound and its derivatives show characteristic absorption maxima that can be influenced by solvent polarity and substitution on the aromatic ring. physchemres.org

Table 2: Representative UV-Vis Absorption Data for Thiosemicarbazone Derivatives

Compound TypeSolventAbsorption Maxima (λmax, nm)Transition Type (Assignment)
Pyrazolyl-methanoneDCM329 (Experimental), 337 (Theoretical)HOMO → LUMO
Pyrazolyl-methanoneDMSO330 (Experimental), 340 (Theoretical)HOMO → LUMO
Chromone-based ThiosemicarbazoneNot Specified~300-400Charge-transfer transitions

X-ray Diffraction for Crystal and Molecular Structure Determination

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions. hzdr.de

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for elucidating the exact molecular structure of this compound. hzdr.de By analyzing the diffraction pattern of a single crystal, researchers can construct a detailed three-dimensional model of the molecule. This technique has been used to determine the structures of numerous thiosemicarbazone derivatives and their metal complexes. researchgate.net

SC-XRD analysis confirms the stereochemistry, such as the E/Z configuration about the C=N bond, and reveals details about the planarity of the molecule and the nature of intermolecular interactions, such as hydrogen bonding. In studies of metal complexes involving this compound ligands, SC-XRD is crucial for defining the coordination geometry around the metal center. researchgate.net For example, analysis of halogenated Bismuth(III) complexes with a derivative of this compound used SC-XRD to determine the stoichiometric ratio of components and the occupancy of different halogen atoms at various positions within the crystal structure. mdpi.com

Table 3: Example Crystallographic Data for a Thiosemicarbazone Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)Example: 8.5
b (Å)Example: 9.2
c (Å)Example: 12.1
α (°)Example: 75.3
β (°)Example: 88.1
γ (°)Example: 69.5

High-Resolution X-ray Diffractometry (HRXRD) is a specialized technique used to assess the quality and perfection of single crystals. malvernpanalytical.com While SC-XRD determines the fundamental structure, HRXRD provides quantitative information about crystalline quality, such as the presence of defects, strain, and mosaicity. malvernpanalytical.comprotoxrd.com This technique is particularly valuable for materials intended for applications where crystalline perfection is paramount, such as in nonlinear optics. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₉H₁₁N₃S) to verify its elemental composition and purity. cbijournal.comresearchgate.net

This method is a standard procedure following the synthesis of new compounds. A close agreement between the found and calculated values provides strong evidence that the correct compound has been synthesized. cbijournal.com

Table 4: Theoretical vs. Found Elemental Analysis Data for a Thiosemicarbazone Derivative

ElementCalculated (%)Found (%)
Carbon (C)47.4047.35
Hydrogen (H)3.783.62
Nitrogen (N)16.7616.68

Note: The data presented is for a representative metal complex of a thiosemicarbazone ligand, illustrating the typical agreement between calculated and found values. cbijournal.com

Computational and Theoretical Investigations of Acetophenone Thiosemicarbazones

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important method for studying the electronic structure of molecules. scirp.org DFT calculations for acetophenone (B1666503) thiosemicarbazone and its derivatives have been instrumental in understanding their fundamental properties. These calculations are typically performed using various functionals, such as B3LYP, combined with basis sets like 6-31G(d), 6-31G(d,p), and 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.gov

A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the equilibrium conformation. For acetophenone thiosemicarbazone, DFT calculations have been employed to determine bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. scirp.orgorientjchem.org These optimized geometries are essential for subsequent calculations of other molecular properties. scispace.com

Studies have shown that the thiosemicarbazone backbone can adopt different conformations, with the E and Z isomers being of particular interest. mdpi.com The E-isomer is generally found to be the more stable configuration for the main isomers of acetophenone thiosemicarbazones. mdpi.com For instance, in monosubstituted acetophenone thiosemicarbazones, the signal for the N²H proton in ¹H-NMR spectra, which appears in the range of ~10.2–10.6 ppm, is indicative of an E-configuration. mdpi.com Two-dimensional NMR NOESY spectroscopy has further confirmed the geometry of the C=N double bond in these main isomers. mdpi.com

Computational conformational analysis, using methods like DFT at the B3LYP/6-311+G(d,p) level of theory, helps in identifying the lowest energy minimum structures. mdpi.com Vibrational frequency calculations are also performed to confirm that the optimized geometries are true minima on their respective potential energy surfaces, indicated by the absence of imaginary frequencies. scispace.com

Table 1: Selected Optimized Geometric Parameters of Acetophenone Thiosemicarbazone (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=S1.678
C=N1.291
N-N1.378
C-N (thioamide)1.365
C-N=C117.4
N-N=C120.3
C-C=N122.3
Phenyl-C-N=N179.8

Note: Data is illustrative and based on typical values found in DFT studies of similar compounds.

DFT calculations are highly effective in predicting and interpreting vibrational spectra (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. nih.gov The assignment of the calculated vibrational modes is often aided by Potential Energy Distribution (PED) analysis. nih.gov

Theoretical calculations have been used to analyze the ¹H NMR spectra of acetophenone thiosemicarbazones. For example, in dimethylsulfoxide-d₆, the observed spectrum corresponds to the open-chain thioketo-tautomer. The NH₂ group often shows two signals, which can be attributed to a slow C-N rotation in the thioamide moiety and hydrogen bonding interactions. scirp.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgpku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

For acetophenone thiosemicarbazone, FMO analysis reveals the distribution of electron density in these key orbitals. nih.gov The HOMO is typically localized over the thiosemicarbazide (B42300) moiety, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is often distributed over the acetophenone part of the molecule. The HOMO-LUMO energy gap provides insights into the charge transfer interactions occurring within the molecule. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies of Acetophenone Thiosemicarbazone

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.75
HOMO-LUMO Gap (ΔE)4.50

Note: Values are illustrative and depend on the level of theory and basis set used in the calculation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and intermolecular interactions by analyzing the filled and empty orbitals. nih.gov For acetophenone thiosemicarbazone, NBO analysis has been used to confirm the presence and significance of intramolecular hydrogen bonds, such as N-H···N and N-H···S interactions, which play a major role in stabilizing the molecule. nih.gov

This analysis quantifies the delocalization of electron density from filled lone pair orbitals to empty antibonding orbitals, which is a measure of the strength of these interactions. The stabilization energies associated with these charge transfers provide a quantitative measure of the intramolecular bonding. nih.gov

Topological analysis of the electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCI) index, offers profound insights into the nature of chemical bonds and noncovalent interactions. scispace.comresearchgate.net QTAIM defines atoms as regions of space based on the topology of the electron density, allowing for an unambiguous partitioning of molecular properties into atomic contributions. gla.ac.uk

In the context of acetophenone thiosemicarbazone derivatives, QTAIM and NCI analyses have been used to study their interactions with biological targets. scispace.com These studies have revealed the nature of covalent and noncovalent interactions, such as hydrogen bonding, van der Waals forces, and π-stacking, between the thiosemicarbazone and active site residues of enzymes. scispace.comresearchgate.net The NCI index is particularly useful for visualizing and characterizing weak, noncovalent interactions in three-dimensional space. scispace.comresearchgate.net

Tautomerism Studies and Relative Tautomer Stabilities

Thiosemicarbazones, including acetophenone thiosemicarbazone, can exist in different tautomeric forms. scirp.org Tautomers are isomers that readily interconvert through the migration of a proton. wikipedia.org The two primary tautomeric forms for thiosemicarbazones are the thioketo (or thione) and thioenol (or thiol) forms. scirp.org In addition to these open-chain forms, cyclic tautomers can also exist. scirp.org

Computational studies, particularly DFT calculations, have been employed to investigate the relative stabilities of these different tautomers. scirp.org By calculating the total electronic energies of the optimized geometries of each tautomer, their relative stabilities can be determined. Theoretical calculations have consistently shown that for acetophenone thiosemicarbazone, the open-chain thioketo form is the most stable tautomer, followed by the thioenol form. scirp.org Experimental evidence from ¹H NMR and methylation reactions supports these theoretical findings. scirp.org The solvent can also play a role in the tautomeric equilibrium, with different solvents potentially favoring different forms. scirp.org

Table 3: Relative Stabilities of Acetophenone Thiosemicarbazone Tautomers

TautomerStructureRelative Energy (kcal/mol)
Thioketo (T₁)Open-chain0.00 (most stable)
Thioenol (T₂)Open-chain> 0
Cyclic (T₉)Ring structure> 0

Note: The relative energies are illustrative and indicate the general trend of stability.

Experimental Observations of Tautomeric Forms

The tautomerism of acetophenone thiosemicarbazones has been investigated using various spectrometric methods, providing insights into their structural forms in different environments. scirp.org In solution, these molecules can exist in equilibrium between open-chain and ring structures. scirp.org

¹H NMR spectroscopy has been a key technique in elucidating the predominant tautomeric forms. Studies have shown that in solvents like deuterated dimethylsulfoxide (d₆-DMSO), acetophenone thiosemicarbazones exist exclusively as the open-chain thioketo (thione) form. scirp.org However, the solvent polarity can significantly influence the tautomeric equilibria. scirp.org For instance, in the presence of a strong acid like deuterated trifluoroacetic acid (TFA), the formation of a ring structure, specifically 1,2,4-triazolidine-3-thiones, has been observed. scirp.org

Mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS), has also been employed to study the fragmentation patterns of acetophenone thiosemicarbazones. The analysis of mass spectra reveals fragmentation pathways that are consistent with the thioketo tautomeric structure. scirp.org Furthermore, evidence for the existence of the thioenol (thiol) tautomer has been obtained through methylation reactions. scirp.org When the thiosemicarbazone of acetophenone is methylated, the resulting product exhibits a prominent fragment ion in its mass spectrum corresponding to the loss of a methylthio radical (•SCH₃), which supports the presence of the thioenol form. scirp.org

The table below summarizes the key experimental observations regarding the tautomeric forms of acetophenone thiosemicarbazone.

Spectroscopic MethodSolvent/ConditionsObserved Tautomeric Form(s)Key Findings
¹H NMRd₆-DimethylsulfoxideOpen-chain thioketo formExclusive presence of the open-chain form. scirp.org
¹H NMRTrifluoroacetic Acid (TFA)Ring structure (1,2,4-triazolidine-3-thione)Acidic conditions promote cyclization. scirp.org
Mass Spectrometry (after methylation)-Thioenol formObservation of a fragment ion corresponding to the loss of •SCH₃. scirp.org

Theoretical Calculations of Tautomeric Equilibria

Theoretical calculations, primarily using Density Functional Theory (DFT), have been instrumental in complementing experimental findings and providing a deeper understanding of the tautomeric equilibria of acetophenone thiosemicarbazones. scirp.orgscirp.org These computational methods allow for the determination of the relative stabilities of the different possible tautomers. scirp.org

Calculations have consistently shown that the open-chain thioketo form is the most stable tautomer, which aligns with the experimental observations from ¹H NMR spectroscopy. scirp.org The thioenol form is predicted to be the second most abundant tautomer, a finding that is supported by methylation experiments. scirp.org The relative energies of the different tautomeric forms of acetophenone thiosemicarbazone have been calculated, providing a quantitative measure of their stability.

The following table presents the relative stabilities of the main tautomeric forms of acetophenone thiosemicarbazone as determined by theoretical calculations.

Tautomeric FormRelative StabilityComputational Method
ThioketoMost StableDensity Functional Theory (DFT)
ThioenolSecond Most StableDensity Functional Theory (DFT)

These theoretical investigations have also been used to analyze the electronic structure and properties of the different tautomers, which can influence their reactivity and biological activity. science.gov

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics and molecular dynamics (MD) simulations have been employed to investigate the conformational preferences and interactions of acetophenone thiosemicarbazones with biological macromolecules. plu.mx These computational techniques provide insights into the dynamic behavior of these molecules and their binding modes with protein targets.

The initial structures of the acetophenone thiosemicarbazone derivatives for these simulations are often optimized using quantum mechanical methods, such as DFT at the B3LYP/6-311g(d,p) level of theory, to obtain accurate geometries. nih.gov The results from these simulations are valuable for understanding the structure-activity relationships of these compounds and for the rational design of new derivatives with improved biological activities. plu.mx

Coordination Chemistry and Metal Complexation of Acetophenone Thiosemicarbazones

Ligand Characteristics and Coordination Modes

Thiosemicarbazones derived from acetophenone (B1666503) possess a characteristic C=N-NH-CS-NH moiety, which is crucial for their coordinating properties. nih.gov These ligands can exhibit thione-thiol tautomerism, allowing for coordination in either a neutral or deprotonated form. scirp.orgresearchgate.net The presence of multiple potential donor atoms gives rise to diverse coordination modes.

The primary donor atoms in acetophenone thiosemicarbazone are the azomethine nitrogen and the thiolate sulfur. science.gov Spectroscopic studies, particularly infrared (IR) and nuclear magnetic resonance (NMR), are instrumental in identifying the coordination sites.

Infrared (IR) Spectroscopy : The IR spectrum of the free ligand typically shows characteristic bands for ν(NH₂), ν(NH), ν(C=N), and ν(C=S) stretching vibrations. jetir.org Upon complexation, a shift in the ν(C=N) band to a lower frequency and the disappearance of the ν(C=S) band, coupled with the appearance of a new band for ν(C-S) at a lower wavenumber, indicates coordination through the azomethine nitrogen and the sulfur atom in its deprotonated (thiolate) form. science.govorientjchem.org The bands corresponding to the terminal -NH₂ group often remain unaltered, indicating its non-involvement in the coordination. jetir.org

NMR Spectroscopy : In ¹H NMR spectra, the disappearance of the signal for the –NH proton upon complex formation further supports the deprotonation and coordination of the ligand in its thiol form. jetir.org

These spectral changes confirm that acetophenone thiosemicarbazone typically coordinates to metal ions through the azomethine nitrogen and the sulfur atom. science.govjetir.org This N,S donor set makes them a class of mixed hard-soft donor ligands. researchgate.net

Acetophenone thiosemicarbazones can act as monodentate, bidentate, or tridentate ligands depending on the specific ligand structure, the metal salt used, and the reaction medium. tandfonline.com

Monodentate Coordination : In some cases, the ligand may coordinate in a neutral, monodentate fashion, typically through the sulfur atom. tandfonline.com

Bidentate Coordination : The most common coordination mode for acetophenone thiosemicarbazone is bidentate, forming a stable five-membered chelate ring with the metal ion through the azomethine nitrogen and the thiolate sulfur (N,S). nih.govjetir.orgacs.orgntu.edu.tw This mode is observed in complexes with a variety of divalent transition metals. jetir.orgtandfonline.com In certain complexes, particularly with ruthenium and osmium, bidentate coordination through the hydrazinic nitrogen and sulfur can occur, resulting in a less common four-membered chelate ring. acs.orgias.ac.in

Tridentate Coordination : When substituents with additional donor atoms are present on the acetophenone ring, the ligand can exhibit tridentate behavior. For instance, 2-hydroxy-4-nitro acetophenone thiosemicarbazone acts as a tridentate (O,N,S) ligand, coordinating through the phenolic oxygen, the azomethine nitrogen, and the thiolate sulfur. orientjchem.orgresearchgate.net In some ruthenium complexes, the ligand can also act as a dianionic terdentate C,N,S donor by coordinating through an aromatic carbon, the imine nitrogen, and the thiol sulfur. researchgate.net

Coordination ModeDonor AtomsChelate Ring SizeExample
MonodentateS-Neutral ligand coordination tandfonline.com
BidentateN(azomethine), S5-memberedComplexes with Cu(II), Ni(II), Co(II) jetir.orgtandfonline.com
BidentateN(hydrazinic), S4-memberedComplexes with Ru, Os acs.orgias.ac.in
TridentateO, N, S-2-hydroxy-substituted acetophenone thiosemicarbazone complexes orientjchem.org
TridentateC, N, S-Cyclometalated Ruthenium(II) complexes researchgate.net

Substituents on either the acetophenone phenyl ring or the thiosemicarbazide (B42300) moiety can significantly influence the coordination behavior through electronic and steric effects.

Electronic Effects : Electron-withdrawing or -donating groups on the phenyl ring can alter the electron density on the donor atoms, thereby affecting the stability and properties of the resulting metal complexes. pusan.ac.kr

Synthesis and Characterization of Metal Complexes

Metal complexes of acetophenone thiosemicarbazone are generally synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. jetir.orgorientjchem.orgijpsr.com The resulting complexes are often stable solids that can be characterized by various analytical and spectroscopic techniques.

A wide array of complexes has been prepared with divalent transition metals. tandfonline.comcbijournal.com These complexes are typically formed in a 1:2 metal-to-ligand ratio. jetir.orgijpsr.com

Synthesis : The general synthetic route involves refluxing an ethanolic or methanolic solution of the acetophenone thiosemicarbazone ligand with an aqueous or alcoholic solution of the corresponding metal salt (e.g., chloride or sulfate). jetir.orgorientjchem.org

Characterization and Structure : The characterization is based on elemental analysis, conductivity measurements, magnetic susceptibility, and spectral data (IR, electronic). orientjchem.orgtandfonline.com Based on these studies, different geometries have been proposed for the complexes. For instance, Co(II) complexes are often found to be tetrahedral or octahedral, while Ni(II) and Cu(II) complexes typically adopt square-planar geometries. orientjchem.orgtandfonline.com

Metal IonProposed GeometryCharacterization MethodsReference
Co(II)Octahedral, TetrahedralElemental Analysis, Magnetic Studies, IR, Electronic Spectra orientjchem.orgtandfonline.com
Ni(II)Octahedral, Square-PlanarElemental Analysis, Magnetic Studies, IR, Electronic Spectra orientjchem.orgtandfonline.com
Cu(II)Square-PlanarElemental Analysis, Magnetic Studies, IR, Electronic Spectra orientjchem.orgtandfonline.com
Zn(II)TetrahedralElemental Analysis, IR, NMR ijpsr.com
Cd(II)TetrahedralElemental Analysis, Molar Conductivity, IR, NMR tandfonline.com

Acetophenone thiosemicarbazones also form stable complexes with other transition metals, including those from the platinum group.

Iron (Fe) : Complexes of both Fe(II) and Fe(III) with thiosemicarbazone ligands have been synthesized and characterized. ijpsr.comnih.govrsc.org Iron(III) complexes have been shown to have a low-spin electronic configuration. nih.gov

Palladium (Pd) : Pd(II) complexes with thiosemicarbazone ligands have been prepared and characterized, often exhibiting bidentate N,S-coordination. mdpi.com

Ruthenium (Ru) : Ruthenium forms a variety of complexes with acetophenone thiosemicarbazones. For example, reacting 4'-substituted acetophenone thiosemicarbazones with a ruthenium precursor can lead to air-stable, cyclometalated Ru(II) complexes where the ligand acts as a dianionic, tridentate C,N,S donor. researchgate.net Ru(III) complexes have also been synthesized where the ligand coordinates as a monoanionic bidentate N,S donor. science.gov

Rhodium (Rh), Iridium (Ir), and Platinum (Pt) : Complexes of Rh(III), Ir(III), and Pt(II)/Pt(IV) with thiosemicarbazone ligands have been reported. science.govias.ac.in These complexes are typically six-coordinate and octahedral. ias.ac.in

Metal IonOxidation StateCoordination HighlightsReference
Iron (Fe)+2, +3Low-spin octahedral complexes ijpsr.comnih.gov
Palladium (Pd)+2Bidentate N,S coordination mdpi.com
Ruthenium (Ru)+2, +3Cyclometalation; Tridentate C,N,S coordination researchgate.netscience.gov
Rhodium (Rh)+3Six-coordinate octahedral geometry science.govias.ac.in
Iridium (Ir)+3Six-coordinate octahedral geometry science.govias.ac.in
Platinum (Pt)+2, +4Six-coordinate octahedral geometry for Pt(IV) science.govias.ac.in

Structural Elucidation and Proposed Geometries of Metal Complexes

The structures of metal complexes with acetophenone thiosemicarbazone are determined using a combination of spectroscopic, magnetic, and computational methods. These techniques provide detailed insights into the ligand's coordination mode, the geometry of the complex, and the nature of the metal-ligand bond.

Spectroscopic Characterization (IR, UV-Vis, NMR, ESR) of Complexes

Spectroscopic techniques are fundamental in elucidating the structure of acetophenone thiosemicarbazone complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the donor sites of the acetophenone thiosemicarbazone ligand involved in complexation. The disappearance of the C=O stretching vibration band (typically observed around 1650-1780 cm⁻¹) and the appearance of new bands for -NH2, -NH, and C=S confirm the formation of the thiosemicarbazone ligand from acetophenone. jetir.orgmdpi.com Upon complexation, key changes in the IR spectrum are observed:

A shift in the ν(C=N) (azomethine) band indicates the coordination of the azomethine nitrogen to the metal ion. jetir.orgmdpi.com

A shift in the ν(C=S) band to a lower frequency suggests the involvement of the thiolate sulfur atom in bonding to the metal. mdpi.com

The ν(N-H) band of the ligand may disappear in the complex's spectrum, indicating deprotonation of the ligand upon coordination. jetir.org

The appearance of new bands at lower frequencies can be attributed to ν(M-N) and ν(M-S) vibrations, confirming the formation of metal-ligand bonds. jetir.org

Table 1: Key IR Spectral Bands (cm⁻¹) for Acetophenone Thiosemicarbazone and its Metal Complexes

Vibration ModeFree Ligand (approx.)Metal Complex (approx.)Indication
ν(N-H)3280-2850Disappears/ShiftsDeprotonation and coordination
ν(C=N)~1600ShiftsCoordination of azomethine nitrogen
ν(C=S)1200-1045Shifts to lower frequencyCoordination of sulfur atom
ν(M-N)-445-432Metal-Nitrogen bond formation
ν(M-S)-Lower frequency regionMetal-Sulfur bond formation

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and can help in proposing the geometry. The UV-Vis spectra of acetophenone thiosemicarbazone ligands typically show absorption bands corresponding to π → π* and n → π* transitions. wikipedia.org Upon complexation, these bands may shift, and new bands may appear. wikipedia.orgresearchgate.net Of particular importance are the ligand-to-metal charge transfer (LMCT) bands, which are often intense and appear at different wavelengths depending on the metal and ligand. libretexts.orgresearchgate.net These transitions can provide insight into the electronic interaction between the ligand and the metal center. researchgate.net In some transition metal complexes, weaker d-d transition bands can also be observed, which are useful for determining the coordination geometry. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and its complexes, particularly in solution. For the free ligand, characteristic signals for the -NH, -NH₂, and methyl protons are observed. nih.govniscpr.res.insemanticscholar.org For example, in DMSO-d₆, signals for the NH and NH₂ protons of acetophenone thiosemicarbazone derivatives are typically found downfield. wikipedia.orgnih.gov Upon complexation with diamagnetic metals like Sb(III) and Bi(III), changes in the chemical shifts of the protons near the coordination sites are expected. A downfield shift of the azomethine proton signal can confirm its coordination to the metal. The disappearance of the N-H proton signal indicates deprotonation of the ligand. jetir.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonAcetophenone Thiosemicarbazone Ligand (approx.)Significance
-CH₃2.2 - 2.4Methyl group protons
Aromatic H7.0 - 8.5Phenyl ring protons
-NH~10.2 - 10.8Hydrazinic proton
-NH₂~7.7 - 8.3Terminal amine protons

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a technique used for studying metal complexes with unpaired electrons. Therefore, it is not applicable to the characterization of complexes of Antimony(III) and Bismuth(III), as these ions have a d¹⁰s² electronic configuration and are diamagnetic. ESR studies are more relevant for complexes of transition metals like copper(II), manganese(II), or iron(III) where the metal center is paramagnetic. scirp.orgnih.gov

Computational Approaches to Complex Structure and Stability

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structure, stability, and electronic properties of acetophenone thiosemicarbazone and its metal complexes. scirp.org These theoretical calculations can complement experimental data and provide deeper insights into:

Tautomeric Stability: Theoretical calculations can determine the relative stabilities of different possible tautomers of the thiosemicarbazone ligand, such as the thioketo and thioenol forms. Studies have shown that the open-chain thioketo form is generally the most stable. scirp.org

Spectroscopic Properties: Computational methods can simulate IR and NMR spectra, which aids in the assignment of experimental spectral bands. scirp.org

Electronic Structure: DFT provides information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is essential for understanding the electronic transitions and reactivity of the complexes.

Atoms-In-Molecules (AIM) topological analysis is another computational approach that has been used to provide a deeper understanding of the coordination spheres of Sb(III) and Bi(III) complexes. libretexts.orgresearchgate.net

Electronic Properties and Ligand-Metal Interactions within Complexes

The electronic properties of acetophenone thiosemicarbazone complexes are governed by the nature of the metal ion, the ligand, and the resulting metal-ligand interactions.

Analysis of Ligand-Metal Charge Transfer

Ligand-to-metal charge transfer (LMCT) is a type of electronic transition that occurs in coordination complexes where an electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. researchgate.net This process results in the formal reduction of the metal center. researchgate.net LMCT transitions are typically observed in the UV-Vis spectra of complexes and are characterized by their high intensity (large molar absorptivity values) compared to the much weaker d-d transitions. researchgate.net

In complexes of acetophenone thiosemicarbazone with metals like Sb(III) and Bi(III), the thiosemicarbazone ligand, with its sulfur and nitrogen lone pairs, has filled orbitals at a relatively high energy. The metal ions, although not transition metals with empty d-orbitals in the same sense, possess low-lying empty orbitals that can accept electrons. The electronic spectra of antimony(III) and bismuth(III) thiosemicarbazone complexes show intense absorption bands in the UV region, which can be attributed to these LMCT transitions, as well as intraligand π → π* transitions. mdpi.com The energy of the LMCT band is related to the ease with which the metal can be reduced and the ligand can be oxidized. The specific position and intensity of these bands provide valuable information about the electronic structure and the covalent character of the metal-ligand bond. In some cases, metal-to-ligand charge transfer (MLCT) can also occur, particularly if the metal is in a low oxidation state and the ligand has low-lying π* orbitals.

Redox Activity and Generation of Reactive Species by Metal Complexes

The metal complexes of acetophenone thiosemicarbazone are often redox-active, a property intrinsically linked to their biological efficacy. This activity stems from the ability of the coordinated metal ion to cycle between different oxidation states, a process that can be facilitated by the thiosemicarbazone ligand. This redox cycling is a key mechanism in the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptotic pathways in pathological conditions.

The interaction of these complexes with biological reductants, such as glutathione (B108866), can initiate a cascade of reactions. For instance, a Cu(II) complex can be reduced to a Cu(I) species, which can then react with molecular oxygen to produce superoxide (B77818) radicals. These radicals can further lead to the formation of other ROS, including hydrogen peroxide and the highly reactive hydroxyl radical. The generation of these species is a significant contributor to the antitumor and antimicrobial properties observed for many thiosemicarbazone metal complexes nih.gov.

The redox potential of the metal complex is a crucial determinant of its ability to generate ROS. This potential can be fine-tuned by modifying the substituents on the acetophenone ring of the thiosemicarbazone ligand. Electron-donating or electron-withdrawing groups can alter the electron density at the metal center, thereby influencing the ease of the redox transition. Cyclic voltammetry is a key technique used to study these redox properties, providing valuable insights into the electrochemical behavior of the complexes.

Table 1: Electrochemical Data for Selected Copper(II) Thiosemicarbazone Complexes

ComplexReduction Potential (Epc, V vs. SCE)Oxidation Potential (Epa, V vs. SCE)ΔEp (mV)
[Cu(L1)Cl]-0.35-0.25100
[Cu(L2)Cl]-0.42-0.30120

Note: L1 and L2 represent different substituted acetophenone thiosemicarbazone ligands. Data is hypothetical and for illustrative purposes.

Ionophoric Properties of Metal Complexes

The biological activity of acetophenone thiosemicarbazone metal complexes is also attributed to their potential ionophoric properties. An ionophore is a lipid-soluble molecule that can bind to an ion and transport it across a lipid membrane. The lipophilicity of the metal complex, which is influenced by the organic ligand, is a critical factor for its ability to function as an ionophore.

The ability of these complexes to cross biological membranes and transport metal ions is a key aspect of their mechanism of action. The structural features of the acetophenone thiosemicarbazone ligand, such as the nature and position of substituents on the phenyl ring, can significantly impact the lipophilicity and, consequently, the ionophoric activity of the corresponding metal complexes. While the ionophoric nature of thiosemicarbazones is generally recognized, specific studies detailing the ion-carrying capabilities of acetophenone thiosemicarbazone metal complexes are an active area of research. The coordination of the thiosemicarbazone's polar part around the metal ion can expose the hydrophobic moiety to the solvent, enhancing its ability to cross cell membranes benthamopenarchives.com.

Solution Chemistry of Complex Formation (e.g., Potentiometric and Spectrophotometric Investigations)

Understanding the behavior of acetophenone thiosemicarbazone and its metal complexes in solution is fundamental to elucidating their coordination chemistry and biological activity. Potentiometric and spectrophotometric techniques are powerful tools for investigating the stoichiometry, stability, and thermodynamics of complex formation in solution.

Potentiometric Investigations:

Potentiometric titrations are widely employed to determine the protonation constants of the ligand and the stability constants of the resulting metal complexes. By monitoring the pH of a solution containing the ligand as it is titrated with a standard base, in the absence and presence of a metal ion, the formation constants of the complexes can be calculated. These studies provide quantitative data on the strength of the metal-ligand interaction. For instance, the stability constants of Ni(II) complexes with 2,6-dihydroxyacetophenone thiosemicarbazone have been determined potentiometrically cbijournal.com.

Spectrophotometric Investigations:

UV-Visible spectrophotometry is another valuable technique for studying complex formation. The formation of a metal complex is often accompanied by a change in the electronic absorption spectrum. By monitoring these changes, information about the stoichiometry and stability of the complex can be obtained.

One common spectrophotometric method is the Job's method of continuous variation. In this method, the mole fraction of the metal and ligand are varied while keeping the total molar concentration constant. The absorbance is then plotted against the mole fraction, and the maximum absorbance corresponds to the stoichiometry of the complex. For example, the stoichiometry of the iron(III) complex with acetophenone 2',4'-dihydroxy thiosemicarbazone was established as 1:1 (Metal:Ligand) using Job's method jpsionline.com. Similarly, the stoichiometry of a vanadium(V) complex with the same ligand was found to be 1:2 sphinxsai.com.

The mole ratio method is another spectrophotometric technique where the concentration of one component (usually the metal ion) is kept constant while the concentration of the other (the ligand) is varied. The absorbance is plotted against the molar ratio of ligand to metal, and the point of inflection in the curve indicates the stoichiometry of the complex.

These studies also allow for the determination of important parameters such as the molar absorptivity (ε), which is a measure of how strongly the complex absorbs light at a particular wavelength, and the stability constant (β) of the complex.

Table 2: Spectrophotometric Data for the Determination of Metal Ions with Substituted Acetophenone Thiosemicarbazones

Metal IonLigandλmax (nm)Molar Absorptivity (L mol-1 cm-1)Stoichiometry (M:L)
Fe(III)Acetophenone 2',4'-dihydroxy thiosemicarbazone3700.4469 x 1031:1
V(V)Acetophenone 2',4'-dihydroxy thiosemicarbazone3783.4119 x 1031:2
Cu(II)Acetophenone 2',5'-dihydroxy thiosemicarbazone4100.59047 X 1041:1

Data compiled from various sources jpsionline.comsphinxsai.comjoac.info.

Investigation of Biological Activities: Molecular Mechanisms and Structure Activity Relationships

Antimalarial and Antiparasitic Mechanisms of Action

Acetophenone-thiosemicarbazone belongs to the thiosemicarbazone class of compounds, which have garnered significant interest for their broad spectrum of biological activities, including antiparasitic properties. Their mechanism of action is multifaceted, primarily revolving around the inhibition of essential parasitic enzymes and the disruption of vital metal-dependent processes within the parasite.

Cysteine Protease Inhibition (e.g., Falcipain-2, Cruzain)

A primary mechanism underlying the antiparasitic effects of thiosemicarbazones is their ability to inhibit cysteine proteases. These enzymes are crucial for the survival and pathogenesis of various parasites. For instance, in Plasmodium falciparum (the parasite responsible for malaria), cysteine proteases like falcipain-2 are essential for hemoglobin degradation, a process that provides the parasite with necessary amino acids. In Trypanosoma cruzi (the causative agent of Chagas disease), the major cysteine protease, cruzain, is vital for every stage of the parasite's life cycle, including nutrition, replication, and invasion of host cells scirp.orgnih.govedgccjournal.org. Thiosemicarbazones act as potent inhibitors of these critical enzymes researchgate.netnih.gov.

The interaction between thiosemicarbazone inhibitors and cysteine proteases is complex, often involving a two-step mechanism that begins with noncovalent binding followed by the formation of a reversible covalent bond nih.govtdl.org. Initially, the inhibitor binds non-covalently to the enzyme's active site. This is followed by a nucleophilic attack from the activated cysteine residue (in its thiolate form) of the protease on an electrophilic center within the thiosemicarbazone molecule researchgate.net. Kinetic studies and molecular modeling suggest that the best thiosemicarbazone inhibitors form a reversible covalent bond with the target enzyme tdl.org. This covalent interaction is key to their inhibitory potency. Assays have confirmed the reversibility of this inhibition for certain thiosemicarbazones with cruzain nih.gov.

The key chemical feature responsible for the covalent interaction is the thiosemicarbazone "warhead". The thiocarbonyl carbon (C=S) of this moiety serves as the primary electrophilic center nih.govresearchgate.net. The catalytic cysteine residue in the active site of proteases like cruzain is activated by a nearby histidine residue, forming a highly reactive thiolate-imidazolium ion pair researchgate.net. This thiolate anion then performs a nucleophilic attack on the thiocarbonyl carbon of the inhibitor nih.govresearchgate.net. This attack leads to the formation of a tetrahedral intermediate, effectively blocking the enzyme's catalytic activity plos.org. The interaction involves the formation of a covalent bond between the thiolate sulfur of the cysteine residue (e.g., Cys25 in cruzain) and the thiocarbonyl carbon of the inhibitor nih.govresearchgate.net.

Activity against Trypanosomatid Parasites (e.g., Trypanosoma brucei brucei, Trypanosoma cruzi)

Thiosemicarbazones have demonstrated significant activity against various trypanosomatid parasites. A structure-activity relationship study using this compound as the base model investigated its effects on Trypanosoma brucei brucei, the causative agent of African trypanosomiasis epa.gov. The study found that modifications to the basic structure, such as the addition of lipophilic substituents on the benzene (B151609) ring, strongly influence trypanocidal activity epa.gov. For instance, the derivative 1-(4-chlorophenyl)ethylidene-4-phenyl-thiosemicarbazide was identified as the most active compound in the series against T. b. brucei epa.govresearchgate.net.

The activity against Trypanosoma cruzi is largely attributed to the inhibition of its major cysteine protease, cruzain scirp.orgnih.govrjpbr.com. By blocking cruzain, thiosemicarbazones disrupt essential life processes of the parasite, leading to its death scirp.orgnih.gov. Several studies have focused on designing and synthesizing thiosemicarbazone derivatives as potential antichagasic candidates due to their potent inhibition of this validated therapeutic target nih.govnih.gov.

Compound/DerivativeTarget OrganismActivity MetricValue
1-(4-chlorophenyl) ethylidene-4-phenyl-thiosemicarbazideTrypanosoma brucei bruceiIC₅₀3.97 µM
Propiophenone (B1677668) 4-phenyl-3-thiosemicarbazoneTrypanosoma brucei bruceiIC₅₀7.63 µM

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. epa.govjocpr.com

Anticancer and Antiproliferative Mechanisms

The anticancer and antiproliferative properties of this compound and its derivatives are attributed to a multi-faceted mechanism of action that disrupts critical cellular processes within cancer cells. Research has illuminated several key pathways through which these compounds exert their cytotoxic effects, ranging from the induction of programmed cell death to the inhibition of essential enzymes required for DNA synthesis.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which acetophenone-thiosemicarbazones exhibit anticancer activity is through the induction of apoptosis, or programmed cell death, and the disruption of the normal cell cycle progression in cancer cells.

Studies on a series of p-substituted this compound derivatives have demonstrated their capacity to trigger cell death in human chronic myelogenous leukemia (K562) cells. nih.govnih.gov Compounds with hydrogen (TSC-H), fluorine (TSC-F), and chlorine (TSC-Cl) substituents were found to induce apoptosis at lower concentrations. nih.govnih.gov However, at higher concentrations, the primary mechanism of cell death shifted from apoptosis to necrosis. nih.gov In contrast, derivatives with methyl (TSC-Me) and nitro (TSC-NO2) groups showed a more typical dose-dependent induction of cell death, with a half-maximal effective concentration (EC50) for this effect at approximately 10 µM. nih.gov

The progression of apoptosis is marked by the loss of plasma membrane asymmetry. In the early stages, phosphatidylserine, a phospholipid normally found on the inner surface of the membrane, is externalized. This event can be detected using flow cytometry with annexin (B1180172) V staining. nih.gov Investigations using this method confirmed that this compound derivatives effectively initiate this apoptotic cascade in a dose-dependent manner. nih.gov

Furthermore, related thiosemicarbazone derivatives have been shown to arrest the cell cycle at specific phases. For instance, a 5-nitro-thiophene-thiosemicarbazone derivative was found to induce G1 phase cell cycle arrest in human chronic myelocytic leukaemia (K-562) cells, preventing the cells from proceeding to the DNA synthesis (S) phase and ultimately leading to apoptosis. researchgate.net Similarly, certain platinum(II) complexes incorporating thiosemicarbazone ligands have also been reported to cause cell cycle arrest. frontiersin.org

Table 1: Effects of p-Substituted Acetophenone-Thiosemicarbazones on K562 Cancer Cells

CompoundSubstituent (p-position)Observed Effect on Cell Death MechanismEC50 for Cell Death
TSC-HHydrogenBell-shaped dose-response: Apoptosis at lower doses, necrosis at higher doses. nih.govNot specified
TSC-FFluorineBell-shaped dose-response: Apoptosis at lower doses, necrosis at higher doses. nih.govNot specified
TSC-ClChlorineBell-shaped dose-response: Apoptosis at lower doses, necrosis at higher doses. nih.govNot specified
TSC-MeMethylTypical dose-response profile. nih.gov~10 µM nih.gov
TSC-NO2NitroTypical dose-response profile. nih.gov~10 µM nih.gov

Modulation of Cellular Thiol Homeostasis (e.g., Glutathione (B108866) Depletion)

Acetophenone-thiosemicarbazones can significantly alter the intracellular redox balance by depleting cellular thiols, most notably glutathione (GSH). nih.govnih.gov GSH is a critical antioxidant that protects cells from damage caused by reactive oxygen species (ROS) and other electrophilic molecules. mdpi.com Its depletion renders cancer cells more susceptible to oxidative stress and subsequent apoptosis.

A study involving p-substituted this compound derivatives demonstrated their ability to deplete both mitochondrial thiol content and total cellular glutathione in K562 cells. nih.govsigmaaldrich.com This disruption of thiol homeostasis is closely linked to the induction of mitochondrial-mediated cell death pathways. nih.gov The loss of GSH compromises the cell's ability to neutralize oxidative insults, leading to an accumulation of damage and the activation of apoptotic signaling. The mechanism may involve the direct interaction of the thiosemicarbazone compounds with thiol groups, leading to their consumption. nih.gov

Alterations in Mitochondrial Bioenergetics and Membrane Permeability

The mitochondria play a central role in the execution of apoptosis. Acetophenone-thiosemicarbazones have been shown to directly target these organelles, causing significant alterations in their function and integrity. nih.govnih.gov A key event in this process is the induction of mitochondrial permeability and the loss of the mitochondrial membrane potential (Δψm). nih.gov

The dissipation of Δψm is a critical early event in the intrinsic apoptotic pathway. Research on p-substituted acetophenone-thiosemicarbazones confirmed their capacity to induce this loss of mitochondrial membrane potential in K562 cells. nih.govnih.govsigmaaldrich.com This permeabilization of the mitochondrial membrane can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which in turn activates the caspase cascade that executes cell death. The high hydrophobicity of these compounds may contribute to their ability to permeabilize biological membranes, including those of the mitochondria. nih.gov The observed loss of Δψm is often associated with the depletion of cellular thiol content, suggesting a coordinated assault on the cell's redox and energy-producing systems. nih.gov

Generation of Reactive Oxygen Species (ROS) and Deregulation of Antioxidative Pathways

Another significant mechanism underlying the anticancer activity of acetophenone-thiosemicarbazones involves the generation of cytotoxic reactive oxygen species (ROS). taylorandfrancis.com ROS are highly reactive molecules, such as superoxide (B77818) ions, that can inflict damage on DNA, proteins, and lipids, ultimately triggering cell death when their levels overwhelm the cell's antioxidant defenses. scienceopen.com

Thiosemicarbazones, particularly when complexed with transition metals like iron or copper, can participate in redox cycling. nih.gov These metal complexes can catalyze reactions that produce ROS. taylorandfrancis.com For example, the redox cycling of iron complexes formed by thiosemicarbazones is considered an important contributor to their antitumor activity. nih.gov This induced state of oxidative stress disrupts cellular homeostasis and can directly lead to apoptotic cell death. frontiersin.org The depletion of cellular antioxidants like glutathione, as discussed previously, further exacerbates the effects of this ROS generation, creating a cellular environment that is highly toxic to cancer cells.

DNA Interaction Mechanisms (e.g., Intercalation and Cleavage)

Some thiosemicarbazone derivatives exert their antiproliferative effects by directly interacting with DNA, the cell's genetic material. mdpi.com These interactions can occur through various modes, including intercalation (insertion between the base pairs of the DNA helix) and cleavage (breaking the phosphodiester backbone). Such damage to DNA can halt replication and transcription, ultimately leading to cell death.

Inhibition of Nucleic Acid Synthesis Enzymes (e.g., Ribonucleotide Reductase, RNA Polymerase)

A well-established and critical target for the anticancer activity of thiosemicarbazones is the enzyme ribonucleotide reductase (RNR). frontiersin.orgfrontiersin.orgmdpi.com RNR is essential for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. frontiersin.orgnih.gov By inhibiting RNR, thiosemicarbazones effectively starve cancer cells of the necessary precursors for DNA replication, leading to cell cycle arrest and the cessation of proliferation. taylorandfrancis.comnih.gov

Initial studies identified RNR inhibition as a principal mechanism for the anticancer effects of thiosemicarbazones. frontiersin.orgtaylorandfrancis.com These compounds are effective metal chelators, and their ability to bind essential metal ions, such as iron, within the active site of the RNR enzyme is key to their inhibitory action. mdpi.com The inhibition of RNR disrupts the supply of deoxyribonucleotides, thereby impeding DNA synthesis and exerting a potent anti-proliferative effect on rapidly dividing cancer cells. taylorandfrancis.com This targeted inhibition of a crucial enzyme in cell proliferation makes RNR a significant focus for the development of thiosemicarbazone-based anticancer agents. nih.gov

Enzyme Inhibitory Activity and Molecular Interactions

This compound and its derivatives have been identified as potent inhibitors of various enzymes, with tyrosinase being a prominent example. Their inhibitory action is a result of direct molecular interactions with the enzyme's active site.

Tyrosinase Inhibition Mechanisms (Competitive and Mixed-Type Inhibition)

Studies on a series of monosubstituted acetophenone-thiosemicarbazones have revealed that these compounds act as reversible inhibitors of tyrosinase. nih.gov The mechanism of inhibition is nuanced and depends on the structural characteristics of the inhibitor, specifically the position of substituents on the acetophenone (B1666503) ring. nih.govmdpi.com

It has been observed that para-substituted acetophenone-thiosemicarbazones typically act as competitive inhibitors. nih.govmdpi.com This suggests that they bind directly to the active site of the free enzyme, competing with the natural substrate. In contrast, meta- and ortho-substituted derivatives tend to exhibit a mixed-type inhibition. nih.govmdpi.com This indicates that these compounds can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nih.gov

The following table summarizes the tyrosinase inhibitory activity and inhibition type for a selection of substituted this compound derivatives:

CompoundSubstituent PositionIC50 (µM)Inhibition Type
4-aminoacetophenone thiosemicarbazonepara0.34Competitive
4-hydroxyacetophenone thiosemicarbazonepara< 1Competitive
3-hydroxyacetophenone thiosemicarbazonemeta< 1Mixed
2-hydroxyacetophenone thiosemicarbazoneortho< 1Mixed
4-methoxyacetophenone thiosemicarbazonepara1.8Competitive
3-methoxyacetophenone thiosemicarbazonemeta1.9Mixed

Ligand Interactions with Copper Ions in Enzyme Active Sites

The active site of tyrosinase contains two copper ions that are essential for its catalytic activity. nih.gov Acetophenone-thiosemicarbazones exert their inhibitory effect through direct interaction with these copper ions. Molecular docking studies have shown that the thiourea (B124793) moiety of the thiosemicarbazone molecule is crucial for this interaction. nih.gov

The sulfur atom of the thiourea group penetrates the active site of the enzyme and coordinates with the copper ions. nih.govnih.gov This chelation of the copper ions disrupts the normal catalytic cycle of the enzyme, leading to its inhibition. In addition to the primary interaction with copper, hydrophobic interactions and hydrogen bonds between the inhibitor and amino acid residues in the active site further stabilize the enzyme-inhibitor complex. nih.gov

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

The biological potency of this compound is highly dependent on its molecular structure. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the chemical scaffold influence its biological activity.

Impact of Substituent Position and Electronic Nature on Biological Potency

The position and electronic properties of substituents on the phenyl ring of this compound have a profound impact on its biological activity. nih.govnih.govmdpi.com

Substituent Position: Research on tyrosinase inhibitors has consistently shown that the position of a substituent is a key determinant of inhibitory potency. Para-substituted derivatives generally exhibit higher affinity for the enzyme compared to their ortho- and meta-counterparts. nih.govnih.gov This suggests that the geometry of the active site favors the binding of inhibitors with substituents at the para position.

Electronic Nature of Substituents: The electronic nature of the substituents also plays a critical role. For instance, in the context of tyrosinase inhibition, both electron-donating groups (e.g., -NH2, -OH) and electron-withdrawing groups have been investigated. A study of various monosubstituted acetophenone-thiosemicarbazones found that compounds with hydroxyl and amino groups at the meta- and para-positions were particularly potent, with IC50 values below 1 µM. nih.govmdpi.com The most potent compound in this series was 4-aminothis compound. nih.gov This highlights that the electronic properties of the substituent, in conjunction with its position, are crucial for optimizing the biological activity.

The following table illustrates the effect of different substituents on the tyrosinase inhibitory activity of this compound:

SubstituentPositionIC50 (µM)
-NH2para0.34
-OHpara< 1
-OHmeta< 1
-OHortho< 1
-OCH3para1.8
-OCH3meta1.9

Influence of Geometric Isomerism (cis/trans) on Biological Activity

Geometric isomerism, also known as cis-trans isomerism, arises from restricted rotation around a double bond, such as the C=N bond in the azomethine linkage of this compound. This can lead to the existence of two distinct geometric isomers, the cis and trans forms, where the substituents are on the same side or opposite sides of the double bond, respectively.

The spatial arrangement of atoms in these isomers can significantly influence their biological activity. This is because biological targets, such as enzyme active sites and receptors, are highly stereospecific. The different three-dimensional shapes of cis and trans isomers can result in different binding affinities and modes of interaction with these targets. For example, one isomer may fit perfectly into a binding pocket, leading to a strong biological response, while the other isomer may bind weakly or not at all. The effectiveness of a drug can often depend on its geometric form, and subtle changes in spatial arrangement can lead to substantial differences in therapeutic outcomes. solubilityofthings.com While the specific influence of cis/trans isomerism on the biological activity of this compound is not extensively detailed in the provided search results, the general principles of stereochemistry in pharmacology suggest that it is a critical factor to consider in drug design and development.

Role of Hydrophobicity and Coordinating Ring-N in Biological Function

The physicochemical properties of this compound derivatives, particularly their hydrophobicity and metal-chelating capabilities, play a pivotal role in their biological function.

Hydrophobicity: The ability of a molecule to pass through biological membranes is a critical step for its therapeutic action. Hydrophobicity is a key characteristic that influences this process. For a series of p-substituted this compound derivatives, hydrophobicity is a shared trait that facilitates their passage across cellular membranes, which is an essential prerequisite for their intracellular activity. Studies on monosubstituted acetophenone-thiosemicarbazones as tyrosinase inhibitors have further underscored the importance of hydrophobic interactions. The active site of the tyrosinase enzyme contains multiple hydrophobic amino acid residues, and hydrophobic interactions appear to contribute substantially to the inhibitory process. These interactions help to stabilize the compound within the active site, enhancing its inhibitory potency.

Coordinating Ring-N: The presence of a coordinating nitrogen atom within a ring structure in thiosemicarbazone derivatives significantly enhances their biological activity, particularly their antiproliferative effects. Thiosemicarbazones that possess a coordinating ring-N are reported to be efficient metal chelators, with the capacity to form stable tridentate complexes with metal ions like iron (Fe). This iron chelation ability is strongly associated with high antiproliferative activity. In contrast, related thiosemicarbazones that lack a coordinating ring-N, such as this compound and acetophenone N,N-dimethylthiosemicarbazone, exhibit significantly reduced or little activity. nih.gov This highlights the critical role of the coordinating ring-N in the mechanism of action for this class of compounds, where metal chelation is a key contributor to their biological effects. The capacity to complex with transition metals can also lead to the generation of free radical species through redox cycling, a process that is an important factor in the antitumor activity of these compounds. nih.gov

Computational Approaches to SAR (Molecular Docking, Molecular Dynamics)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the structure-activity relationships of this compound derivatives at the molecular level. These approaches provide detailed insights into the interactions between the compounds and their biological targets, guiding the design of new and more effective inhibitors.

Molecular Docking: Molecular docking studies have been instrumental in understanding the binding modes of this compound derivatives to various enzymes. For instance, in the inhibition of tyrosinase, docking studies revealed that the sulfur atom of the thiourea moiety penetrates the active site and interacts with the copper ions essential for the enzyme's catalytic activity. mdpi.comnih.gov These studies also identified other important interactions that stabilize the inhibitor-enzyme complex, including hydrogen bonds and multiple hydrophobic interactions. For example, π-alkyl interactions between the methyl group of the inhibitor and the imidazole (B134444) rings of histidine residues (His259 and His263), as well as interactions between the aromatic ring of the inhibitors and other residues like Val283, have been observed. nih.gov

Similarly, molecular docking of acetophenone-based thiosemicarbazone derivatives against enzymes implicated in neurodegenerative diseases and diabetes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-Glycosidase, has revealed key binding interactions. plu.mx These studies have shown exceptional binding affinities for certain derivatives, which are corroborated by binding free energy calculations. plu.mx Docking studies identified crucial hydrogen bonds with residues like Cys-298 and His-110, and π-π stacking interactions with tryptophan (Trp-111) in the active site of aldose reductase. researchgate.net The position of substituents on the phenyl ring of acetophenone-thiosemicarbazones was also found to influence their affinity for the enzyme, with para-substituted derivatives showing a higher affinity for tyrosinase compared to their ortho- and meta-analogues. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: To further validate the stability of the interactions predicted by molecular docking, molecular dynamics simulations are employed. MD simulations provide a dynamic picture of the ligand-protein complex over time, confirming the stability of the binding mode. For acetophenone-based thiosemicarbazone derivatives, MD simulations of up to 250 nanoseconds have confirmed the stability of the ligand-protein complexes. plu.mx These simulations have shown that residues such as Trp-111, Ala-299, and Tyr-209 play a crucial role in maintaining the stability of the ligand binding. researchgate.net The stability of these interactions, as revealed by MD simulations, lends further support to the potential of these compounds as effective enzyme inhibitors. plu.mxresearchgate.net

The synergistic use of molecular docking and molecular dynamics simulations provides a robust framework for understanding the SAR of this compound derivatives and for the rational design of novel therapeutic agents.

Applications in Advanced Materials Science: Nonlinear Optical Properties

The Role of Extensive Electron Delocalization in NLO Efficiency Enhancement

The notable NLO properties of acetophenone (B1666503) thiosemicarbazone are fundamentally linked to its molecular architecture. Organic NLO materials are often characterized by a high degree of electron delocalization, which makes them optically more nonlinear than many inorganic counterparts. sci-hub.se The structure of acetophenone thiosemicarbazone features π-electron conjugation, where alternating single and double bonds create a pathway for electrons to be delocalized across a significant portion of the molecule. sci-hub.se

This extensive electron delocalization is a critical factor in enhancing NLO efficiency. sci-hub.se The π-electrons in these conjugated systems are less tightly bound to the nucleus and can be more easily polarized by an external optical field from a high-intensity laser. longdom.org This enhanced polarizability leads to larger hyperpolarizability values and, consequently, a stronger NLO response. The nonlinear absorption property, in particular, is closely related to the degree of π-electron conjugation and the delocalization capacity of the molecule. sci-hub.se The relatively planar structure of the conjugated chains in the APTSC crystal is favorable for maximizing this electron delocalization and, therefore, for nonlinear optical absorption. sci-hub.se

Potential for Development in Optoelectronic and Photonic Technologies

The strong third-order NLO response of acetophenone thiosemicarbazone positions it as a promising candidate for the development of advanced optoelectronic and photonic devices. sci-hub.se Materials with significant NLO properties are essential for a wide range of applications in information and telecommunications technologies. lew.roresearchgate.net

Specifically, the large nonlinear refractive index and absorption coefficient of APTSC make it suitable for applications such as:

Optical Computing: NLO materials are the basis for creating all-optical switches, which could enable faster and more efficient data processing than current electronic systems. longdom.orglew.ro

Optical Data Storage: The ability to modify the optical properties of a material with light can be harnessed for high-density data storage solutions. longdom.org

Signal Processing: NLO effects are used in devices for dynamic image processing and modulating optical signals in communication networks. longdom.orglew.ro

Thiosemicarbazone-based derivatives are widely studied for their potential in these promising optoelectronic technologies due to their ultrafast electronic responses and low dielectric constants. lew.roresearchgate.net The research into acetophenone thiosemicarbazone contributes to the growing library of organic materials that could overcome the limitations of traditional inorganic crystals and pave the way for new innovations in photonics.

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions in Acetophenone (B1666503) Thiosemicarbazone Research

Research into acetophenone thiosemicarbazone and its derivatives has yielded significant insights into its synthesis, structure, and functionality. The primary synthesis route is a condensation reaction between a substituted acetophenone and thiosemicarbazide (B42300), often in an alcoholic solvent. mdpi.comjetir.org This straightforward method has facilitated the creation of a large library of derivatives, enabling extensive structure-activity relationship (SAR) studies.

Spectroscopic and crystallographic studies have been pivotal in elucidating the compound's structural characteristics.

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy have been instrumental in confirming the structures of synthesized compounds and identifying the presence of E and Z isomers. mdpi.comresearchgate.net Studies have also investigated the tautomeric equilibria between the thioketo and thioenol forms in different solvents. scirp.org

Infrared (IR) Spectroscopy : IR analysis consistently identifies characteristic absorption bands for key functional groups, such as –NH2, –NH, and >C=S, and confirms the formation of the thiosemicarbazone by noting the disappearance of the acetophenone's carbonyl (>C=O) band. jetir.orgnih.gov

Mass Spectrometry (MS) : Gas chromatography-mass spectrometry (GC-MS) has been used to study the fragmentation patterns of acetophenone thiosemicarbazones. These studies have revealed complex fragmentation pathways, including the loss of ammonia (B1221849) and unusual homolytic cleavages of even-electron ions. scirp.orgscirp.org

X-ray Crystallography : Single-crystal X-ray diffraction has provided definitive proof of the molecular structure, confirming its existence in the thione form in the solid state and detailing bond lengths and angles. nih.govresearchgate.net

One of the most extensively researched areas is the coordination chemistry of acetophenone thiosemicarbazone. It acts as a versatile bidentate ligand, coordinating with a wide range of transition metals—including copper, iron, nickel, zinc, and cobalt—typically through the sulfur atom and the azomethine nitrogen atom. jetir.orgtandfonline.comresearchgate.net This chelation often enhances the biological activity of the parent compound. benthamopenarchives.com

The biological activities of acetophenone thiosemicarbazone and its metal complexes are a major focus of academic inquiry. Numerous studies have demonstrated their potential as:

Antimicrobial Agents : The compound and its derivatives exhibit activity against various Gram-positive and Gram-negative bacteria. nih.govnih.gov

Antifungal Agents : Significant efficacy has been reported against several fungal species, including Candida albicans and Aspergillus species. researchgate.netinnspub.net

Anticancer Agents : Research indicates that these compounds can inhibit the proliferation of various cancer cell lines and induce apoptosis. nih.govmdpi.com

Enzyme Inhibitors : Acetophenone thiosemicarbazones have been identified as potent inhibitors of enzymes like tyrosinase. mdpi.com

Identification of Unexplored Research Avenues and Challenges

Despite the breadth of existing research, several areas concerning acetophenone thiosemicarbazone remain underexplored.

Analytical Applications : There is a notable gap in the literature regarding the application of acetophenone thiosemicarbazone as an analytical reagent. Its ability to form colored complexes with metal ions suggests potential for use in spectrophotometric analysis or as a chemical sensor for specific cations or anions. A systematic investigation into its selectivity and sensitivity as a chromogenic or fluorogenic sensor is warranted.

Environmental Applications : The potential role of acetophenone thiosemicarbazone in environmental remediation, for instance, in the extraction or detection of heavy metal pollutants from aqueous solutions, has not been thoroughly investigated.

Mechanistic Studies : While the biological activities are well-documented, the precise molecular mechanisms of action are often not fully elucidated. Deeper investigations into how these compounds interact with cellular targets, such as specific enzymes or DNA, would provide a more complete understanding of their bioactivity. For example, while it is known that metal complexation can enhance antitumor activity, the exact processes by which these complexes exert their cytotoxic effects, such as the generation of reactive oxygen species or inhibition of key cellular enzymes like ribonucleotide reductase, require further detailed study. benthamopenarchives.comnih.gov

A key challenge remains the translation of promising in vitro results into practical applications. Issues such as solubility, stability in biological media, and selective toxicity toward target organisms or cells over host cells need to be systematically addressed.

Prospects for Rational Design of Novel Acetophenone Thiosemicarbazone Compounds with Tailored Academic Applications

The existing body of research provides a solid foundation for the rational design of new acetophenone thiosemicarbazone derivatives with enhanced and specific properties.

Structure-Activity Relationship (SAR) Guided Design : The numerous SAR studies on antibacterial, antifungal, and anticancer activities offer clear guidance for future synthesis. For example, the type and position of substituents on the acetophenone phenyl ring have been shown to significantly modulate biological efficacy. mdpi.comnih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be more extensively employed to predict the activity of novel structures before synthesis, thereby streamlining the discovery process. nih.govplu.mx

Design of Selective Metal Chelators : By modifying the thiosemicarbazone backbone, it is possible to fine-tune the ligand's affinity and selectivity for specific metal ions. This could lead to the development of highly selective sensors for environmental monitoring or novel therapeutic agents that target metal homeostasis in pathogenic microbes or cancer cells. benthamopenarchives.com

Development of Multi-Target Ligands : The core structure can be functionalized by incorporating other pharmacophores to create hybrid molecules capable of acting on multiple biological targets simultaneously. This approach is particularly promising for developing more effective anticancer or antimicrobial agents that could circumvent drug resistance mechanisms.

Tuning Physicochemical Properties : A significant prospect lies in the targeted modification of the molecule to improve its drug-likeness. Introducing specific functional groups can modulate key properties like solubility, lipophilicity, and metabolic stability, which are crucial for enhancing bioavailability and efficacy.

Q & A

Q. What are the common synthetic routes for acetophenone-thiosemicarbazones, and how can reaction conditions influence product purity?

Acetophenone-thiosemicarbazones are typically synthesized via condensation reactions between acetophenone derivatives and thiosemicarbazide. Key methodologies include:

  • Reflux in methanol with TsOH (p-toluenesulfonic acid) as a catalyst, which promotes imine bond formation .
  • Microwave-assisted synthesis (e.g., 90°C in THF with TsOH), which reduces reaction time and improves yields compared to conventional heating .
    Methodological Tip: Monitor reaction progress using TLC or HPLC to optimize purity. Post-synthesis, recrystallization in ethanol or methanol is recommended to remove unreacted reagents.

Q. How are tautomeric forms of acetophenone-thiosemicarbazones characterized experimentally?

Tautomerism (e.g., thioenol vs. thioketo forms) is investigated using:

  • ¹H NMR : Signals for NH protons (δ 10–12 ppm) and thioketo tautomers (δ 8.5–9.5 ppm) are diagnostic. Trifluoroacetic acid (TFA) shifts the equilibrium toward cyclic thioenol forms, observable via downfield shifts .
  • GC-MS : Thermal decay during injection can induce tautomer-specific fragmentation. For example, homolytic cleavage of even-electron ions (e.g., loss of NH₂S· radicals) distinguishes thioenol tautomers .

Q. What spectroscopic techniques are essential for structural elucidation of acetophenone-thiosemicarbazones?

  • Mass Spectrometry (MS) : Electron ionization (EI) at 70 eV reveals key fragments like [M⁺–NH₂SH] (indicative of thiosemicarbazone backbone cleavage) .
  • IR Spectroscopy : Stretching vibrations for C=S (1150–1250 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .
    Note: Combine with elemental analysis to validate molecular formulas.

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations predict tautomeric stability and reactivity?

DFT (e.g., B3LYP/6-311++G(d,p)) calculates relative energies of tautomers and frontier molecular orbitals (FMOs):

  • Tautomer Stability : Thioketo forms are often more stable in gas phase (ΔG ≈ 2–5 kcal/mol lower than thioenol) .
  • Reactivity : HOMO-LUMO gaps correlate with nucleophilic/electrophilic sites. For example, electron-withdrawing substituents (e.g., –NO₂) reduce gap values, enhancing reactivity .
    Methodological Tip: Use solvent models (e.g., PCM for methanol) to simulate experimental conditions .

Q. What fragmentation pathways dominate in the mass spectrometry of acetophenone-thiosemicarbazones?

Beyond simple cleavage, acetophenone-thiosemicarbazones exhibit:

  • Homolytic Ruptures : Even-electron ions (e.g., [M]⁺) undergo radical losses (e.g., NH₂S·), producing odd-electron fragments .
  • Retro-Diels-Alder Pathways : Cyclic tautomers fragment via six-membered transition states, yielding diagnostic ions like m/z 105 (C₆H₅CO⁺) .
    Experimental Design: Use high-resolution MS (HRMS) to assign fragment formulas and distinguish isobaric species.

Q. How do substituents on the acetophenone ring influence biological activity (e.g., apoptosis induction)?

Substituents modulate mitochondrial targeting:

  • Electron-Withdrawing Groups (e.g., –NO₂) : Enhance thiol depletion in K562 cells (IC₅₀ ≈ 10 µM) by increasing electrophilicity and ROS generation .
  • Methyl Groups : Promote heterobridging in metal complexes (e.g., Cu–S–I bridges), altering redox activity and cytotoxicity .
    Validation: Pair flow cytometry (for apoptosis/necrosis ratios) with ICP-MS to quantify metal uptake in coordination complexes.

Q. What experimental and computational strategies resolve contradictions in tautomer abundance reports?

Discrepancies between NMR (thioketo dominance) and DFT (thioenol stability) arise from:

  • Solvent Effects : Polar solvents stabilize thioketo forms via H-bonding, while gas-phase DFT models favor thioenol .
  • Dynamic Equilibria : Variable temperatures in GC-MS injectors (200–300°C) shift tautomer ratios. Use variable-temperature NMR to validate .

Methodological Best Practices

  • Synthesis Optimization : Compare microwave vs. reflux methods for yield and purity .
  • Data Integration : Cross-reference spectroscopic data (NMR, MS) with DFT predictions to resolve structural ambiguities .
  • Biological Assays : Use MTT assays alongside mitochondrial membrane potential (Δψ) measurements to differentiate apoptosis/necrosis mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.